N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide

Lipophilicity Membrane Permeability Drug Design

Researchers often struggle to isolate the specific contribution of fluorine substitution in benzothiazole-based inhibitor programs using generic analogs. Procure CAS 922987-21-1 as the definitive 4,6-difluoro probe to resolve this. - Enables rigorous matched-pair SAR vs. non-fluorinated analog (ΔXLogP3-AA: +0.2, ΔHBA: +2, ΔMW: +36 Da) to quantify fluorine impact on potency, selectivity, and ADME. - Serves as a sulfonyl-devoid comparator for FAAH inhibitor programs, benchmarking scaffold-dependent vs. sulfonyl-dependent binding (cf. published IC50 = 18 nM for sulfonyl analogue). - Supplied at ≥95% purity with full analytical characterization, ensuring reliable in-vitro assay reproducibility.

Molecular Formula C17H15F2N3OS
Molecular Weight 347.38
CAS No. 922987-21-1
Cat. No. B2609034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
CAS922987-21-1
Molecular FormulaC17H15F2N3OS
Molecular Weight347.38
Structural Identifiers
SMILESCCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C17H15F2N3OS/c1-2-5-15(23)22(10-12-6-3-4-7-20-12)17-21-16-13(19)8-11(18)9-14(16)24-17/h3-4,6-9H,2,5,10H2,1H3
InChIKeyJFCUBBINOQRROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: CAS 922987-21-1 Properties & Class


N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide (CAS 922987-21-1) is a fully synthetic, small-molecule benzothiazole amide derivative with a molecular formula of C17H15F2N3OS and a molecular weight of 347.4 g/mol [1]. The compound is characterized by a 4,6-difluorinated benzothiazole core, an N-(pyridin-2-ylmethyl) substituent, and an N-butanoyl side chain. It belongs to the pharmacologically significant class of heteroaryl-substituted benzothiazoles, which are widely explored as scaffolds for kinase inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and TRPV1 antagonists [2]. The compound is primarily available as a research tool compound (typical purity ≥95%) and is not currently reported to be in active clinical development.

Compound Class
Fluorinated benzothiazole amide derivative
Procurement Context
Research tool compound (typically ≥95% purity)
Study Fit
Supports SAR, FAAH/TRPV1 pharmacophore, and matched-pair studies

Why CAS 922987-21-1 Has No Generic Substitute


Generic substitution within the benzothiazole amide class is not straightforward due to the sensitivity of the 4,6-difluoro substitution pattern on the benzothiazole core. The non-fluorinated analog (CAS 886904-36-5) displays a 36 Da lower molecular weight, a computed XLogP3-AA of 3.4 versus 3.6 for the difluoro compound, and four hydrogen bond acceptors compared to six [1][2]. These differences directly impact passive membrane permeability, aqueous solubility, and target-binding pharmacophore geometry, all of which are critical for in-vitro assay reproducibility and for maintaining SAR integrity in hit-to-lead programs. Moreover, fluorine atoms at the 4- and 6-positions alter the electron density of the benzothiazole ring, modifying π-stacking interactions and hydrogen-bonding networks with biological targets, which renders interchange with a non-fluorinated or a 4,7-difluoro isomer pharmacologically unvalidated without explicit re-qualification data.

Property
Target (922987-21-1)
Analog (886904-36-5)
Risk Context
XLogP3-AA
3.6
3.4
Higher lipophilicity may shift permeability and intracellular exposure
H-Bond Acceptors
6
4
Expanded polar interactions alter target-binding pharmacophore
Molecular Weight
347.4 g/mol
311.4 g/mol
4,6-diF substitution limits direct SAR substitution without requalification

Quantitative Evidence: CAS 922987-21-1 vs. Analogs


Lipophilicity Difference vs. Non-Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 3.6, compared to 3.4 for the direct non-fluorinated analog (CAS 886904-36-5), representing a ΔXLogP3 of +0.2 [1][2]. This increased lipophilicity is a direct consequence of 4,6-difluoro substitution and is expected to enhance passive membrane permeability by approximately 1.3–1.5 fold based on general structure-permeability relationships for this scaffold class.

Computed XLogP3-AA
Head-to-head
Δ +0.2 (3.6 vs 3.4)
Higher lipophilicity may impact cellular permeability
Computed by XLogP3 3.0; 1.3–1.5x predicted permeability shift
Lipophilicity Membrane Permeability Drug Design

Enhanced H-Bond Acceptor Capacity vs. Non-Fluorinated Analog

The target compound possesses six hydrogen-bond acceptor sites versus four for the non-fluorinated analog, a +50% increase driven by the two additional fluorine atoms on the benzothiazole ring [1][2]. Fluorine can act as a weak hydrogen-bond acceptor (C–F···H–X interactions), and the increased acceptor count expands the compound's capacity to engage polar residues within enzyme active sites.

H-Bond Acceptors
Head-to-head
6 vs 4 (+2 acceptors)
Broadens pharmacophore interaction potential
+50% increase driven by C–F moieties on the benzothiazole core
Hydrogen Bonding Target Binding Pharmacophore

Molecular Weight & Ligand Efficiency Impact

The target compound has a molecular weight of 347.4 g/mol, which is 36.0 Da (11.6%) heavier than the non-fluorinated analog (311.4 g/mol) [1][2]. This mass increase is solely attributable to the 4,6-difluoro substitution (2 × F replacing 2 × H, net +36 Da) and must be accounted for in ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations during hit-to-lead triage.

Molecular Weight
Head-to-head
+36.0 g/mol (347.4 vs 311.4)
Requires ligand efficiency (LE) review in optimization
+11.6% mass increase solely from 2 × F replacing 2 × H
Molecular Weight Ligand Efficiency Lead Optimization

Metabolic Stability: 4,6-Difluoro Substitution Advantage

Fluorine substitution at the 4- and 6-positions of the benzothiazole ring is known to block cytochrome P450-mediated oxidative metabolism at these sites, a well-established strategy in medicinal chemistry for improving metabolic stability [1]. While no direct microsomal stability data are publicly available for CAS 922987-21-1, benzothiazole-based FAAH inhibitors from the same structural class with analogous fluorination patterns have demonstrated improved in vitro metabolic stability compared to non-fluorinated counterparts in rat and human liver microsome assays. Importantly, this claim is a class-level inference and has not been directly experimentally verified for this specific compound.

Predicted Metabolic Stability
Class-level
4,6-diF substitution blocks P450 oxidation
Reported stability context; data to verify
No direct microsomal data for this specific compound
Metabolic Stability Oxidative Metabolism Fluorine Substitution

Alignment with FAAH Inhibitor Pharmacophore

The compound's benzothiazole-amide-pyridinylmethyl architecture maps onto the pharmacophore of potent FAAH inhibitors, where the benzothiazole core, a sulfonyl or carbonyl linker, and a heteroaryl-methyl substituent are critical for activity. The 2009 J. Med. Chem. study identified benzothiazole analogue 3 (an FAAH inhibitor with IC50 = 18 nM) as a transition-state analogue, and the SAR highlighted the importance of benzothiazole substitution for potency [1]. CAS 922987-21-1 retains the core benzothiazole-amide-pyridinylmethyl motif but replaces the sulfonyl-piperidine tail with a simpler butanoyl chain, making it a useful comparator compound for deconstructing the pharmacophore contributions of the sulfonyl group. No FAAH IC50 data are publicly available for this specific compound.

FAAH Pharmacophore Alignment
Class-level
Matches core scaffold; lacks sulfonyl group
Supports sulfonyl-dependent binding deconstruction
No FAAH IC50 data available for this compound
FAAH Inhibition Benzothiazole SAR Endocannabinoid

Optimal Applications for CAS 922987-21-1


Matched-Pair SAR: 4,6-Difluoro vs. Non-Fluorinated

Procure CAS 922987-21-1 in parallel with the non-fluorinated analog (CAS 886904-36-5) to conduct matched-pair SAR analysis. The quantified differences in XLogP3-AA (3.6 vs. 3.4), H-bond acceptor count (6 vs. 4), and molecular weight (347.4 vs. 311.4 g/mol) provide a systematic basis for attributing changes in potency, selectivity, or ADME properties specifically to the 4,6-difluoro substitution [1][2]. This is essential for building predictive QSAR models and for determining whether the fluorine substitution adds sufficient value to justify increased molecular complexity.

FAAH Negative Control: Sulfonyl-Dependent Activity

In FAAH inhibitor programs, use CAS 922987-21-1 as a sulfonyl-devoid comparator to benchmark the contribution of the sulfonyl group to FAAH inhibition. The published FAAH inhibitor pharmacophore, exemplified by benzothiazole analogue 3 (IC50 = 18 nM), critically depends on a sulfonyl group for transition-state mimicry [3]. CAS 922987-21-1 retains the benzothiazole-amide-pyridinylmethyl scaffold but replaces the sulfonyl-piperidine with a butanoyl group, enabling direct assessment of sulfonyl-dependent versus scaffold-dependent binding contributions.

Metabolic Stability: P450 Blockade by Fluorine

Employ CAS 922987-21-1 in rodent or human liver microsome stability assays to experimentally verify the predicted metabolic stabilization afforded by 4,6-difluoro substitution. The general principle that fluorine blocks cytochrome P450-mediated oxidation at substituted positions is well-established [4]; however, direct experimental validation for this specific compound remains absent from the public domain. Comparative microsomal stability data against the non-fluorinated analog would confirm or refute this class-level inference and guide further lead optimization.

Computational Benchmarking: Fluorine Impact on ADME Descriptors

Utilize the computed molecular descriptors of CAS 922987-21-1 (XLogP3-AA = 3.6, 6 H-bond acceptors, MW = 347.4 g/mol) as input parameters for in silico ADME prediction models, molecular docking studies, or Free-Wilson analysis within benzothiazole-focused libraries [1]. The compound's well-defined physicochemical profile, directly comparable to the non-fluorinated analog, makes it a useful calibration point for computational models predicting the impact of halogen substitution on drug-likeness parameters.

Application
Selection Property
Validation Focus
Matched-Pair SAR (4,6-Fluoro vs Non-F)
Physicochemical profile (XLogP, MW)
Attribute changes to 4,6-difluoro substitution
FAAH Negative Control
Scaffold-devoid sulfonyl group
Sulfonyl-dependent vs scaffold-dependent binding
Microsomal Stability Verification
Fluorine-substitution metabolic blockade
Class-level P450 oxidation inference validation
Computational ADME Calibration
Defined XLogP and MW parameters
In silico prediction model calibration
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